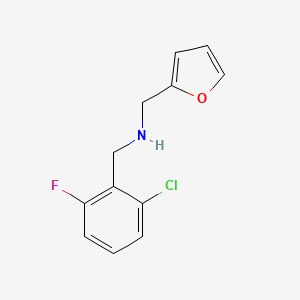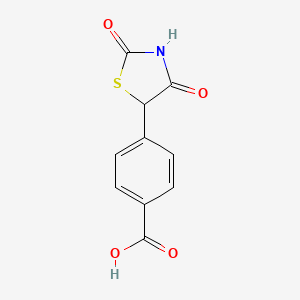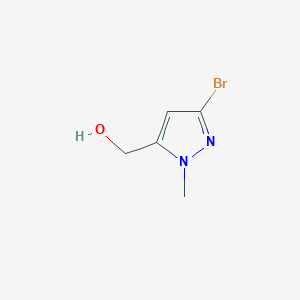![molecular formula C20H17BrN2O2 B2718826 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol CAS No. 691398-57-9](/img/structure/B2718826.png)
1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The benzimidazole group is a planar, aromatic, and heterocyclic entity. The bromonaphthalene group is also aromatic and planar. The propyl linker provides flexibility to the molecule, and the terminal hydroxyl group can participate in hydrogen bonding .Chemical Reactions Analysis
The benzimidazole group can act as a weak base, and the bromine atom on the naphthalene ring can be substituted in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Generally, it would be expected to have moderate solubility in organic solvents due to its aromatic rings, and the hydroxyl group could enhance its solubility in water .Applications De Recherche Scientifique
Synthesis and Anticancer Applications
- Synthesis of Benzimidazoles with Anticancer Potency : Starting from related benzimidazole derivatives, researchers have synthesized compounds under microwave irradiation, leading to significant anticancer activity in vitro. One specific compound demonstrated notable growth inhibition activity, emphasizing the potential of benzimidazole derivatives in cancer therapy (Rashid, Husain, & Mishra, 2012).
Antimicrobial and Antifungal Activities
- Antimicrobial Evaluation : A series of compounds were synthesized for the development of antimicrobial agents, showing potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Desai, Shihory, Bhatt, Patel, & Karkar, 2015).
Corrosion Inhibition
- Corrosion Inhibition Properties : Derivatives have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid, showing that these compounds act as effective corrosion inhibitors through a mix of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).
Antitubercular and Antimicrobial Agents
- Antitubercular and Antimicrobial Agents : Novel series of compounds have been synthesized and evaluated for their in-vitro antibacterial activity against various bacterial strains and screened for antitubercular activity, highlighting their potential in treating bacterial infections and tuberculosis (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).
Synthesis of Functionalized Compounds
- Functionalized Benzimidazoimidazoles : A novel carbonylative approach has been developed for the synthesis of functionalized benzimidazoimidazoles, offering a method with good to excellent yields under mild conditions, showcasing the versatility of benzimidazole derivatives in synthesizing complex molecules (Veltri, Giofrè, Devo, Romeo, Dobbs, & Gabriele, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)-3-(6-bromonaphthalen-2-yl)oxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c21-16-7-5-15-10-18(8-6-14(15)9-16)25-12-17(24)11-23-13-22-19-3-1-2-4-20(19)23/h1-10,13,17,24H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRTUSICDCISHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2718744.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)


![[(3-fluorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2718753.png)
![Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2718754.png)




![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)

![1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2718762.png)
![4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine](/img/structure/B2718763.png)
